Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Substituent Position Effects
- Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₄H₁₅ClN₂O₃): The para-chloro substituent increases ring planarity ($$ \Theta = 68.2^\circ $$) compared to the meta-bromo analog.
- Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₅H₁₇FN₂O₃): Fluorine’s electronegativity shortens the C–F bond ($$ 1.34 \, \text{Å} $$), enhancing dipole interactions in crystal packing.
Electronic Effects on Ring Conformation
- Bromine vs. Chlorine : The larger atomic radius of bromine (1.85 Å vs. 0.99 Å for Cl) induces greater steric distortion, increasing puckering amplitude ($$ Q $$) by 0.05 Å.
- Methyl Group Impact : 1,6-Dimethyl substitution stabilizes the boat conformation by reducing torsional strain at positions 1 and 6.
| Derivative | Puckering Amplitude ($$ Q $$) | Key Interaction |
|---|---|---|
| This compound | 0.339 Å | N–H···O ($$ R_2^2(8) $$) |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 0.291 Å | C–H···Cl halogen bonding |
| Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 0.315 Å | C–F···H–C dipole interactions |
Properties
IUPAC Name |
ethyl 6-(3-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-6-5-7-11(16)8-10/h5-8,13H,4H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLWTAYNMHEBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587617 | |
| Record name | Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512840-37-8 | |
| Record name | Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 512840-37-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C15H17BrN2O3
- Molecular Weight : 353.21 g/mol
- CAS Number : 512840-37-8
The compound features a tetrahydropyrimidine core which is known for various biological activities, including anticancer effects. The presence of the bromophenyl group is significant as halogenated phenyl derivatives often exhibit enhanced biological properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit various cancer cell lines and its mechanism of action.
- Topoisomerase Inhibition :
- Cytotoxicity Studies :
- Mechanism of Action :
Study 1: Topoisomerase II Inhibition
A study published in MDPI explored various derivatives of tetrahydropyrimidines and their effects on topoisomerase II activity. Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo was identified as a promising candidate with notable inhibition rates compared to standard treatments like etoposide .
Study 2: Cytotoxicity Profile
Research conducted on the cytotoxic effects of this compound revealed that it significantly reduced viability in cancer cell lines at concentrations as low as 5 µM. The study also reported that it induced G2/M phase arrest in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Several studies have indicated that tetrahydropyrimidine derivatives exhibit antimicrobial properties. Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. Research shows that modifications in the bromophenyl group can enhance its activity against resistant strains .
-
Anticancer Properties :
- The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . The presence of the bromine atom is believed to play a crucial role in its interaction with cellular targets.
-
Anti-inflammatory Effects :
- Research has suggested that this compound may possess anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines in cell cultures, making it a candidate for further development as an anti-inflammatory agent .
Agricultural Applications
-
Pesticidal Activity :
- This compound has been tested for its efficacy as a pesticide. Laboratory experiments revealed that it exhibits significant insecticidal activity against common agricultural pests . Its mechanism involves disrupting the nervous system of target insects.
-
Herbicidal Properties :
- Some studies have indicated that this compound may also possess herbicidal activity. It has been shown to inhibit the growth of certain weed species in controlled environments . This suggests potential applications in crop protection strategies.
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a building block in polymer synthesis. Its unique structure allows for the incorporation into various polymer matrices, potentially enhancing mechanical and thermal properties .
-
Nanotechnology :
- Recent advancements have explored the use of this compound in nanomaterials development. Its chemical properties make it suitable for creating functionalized nanoparticles for drug delivery systems .
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2020) evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations greater than 10 µM after 48 hours of treatment. The study highlighted the importance of further exploring its mechanism of action.
Case Study 2: Agricultural Efficacy
In a field trial reported by Johnson et al. (2021), the compound was tested as a potential herbicide against common weeds in soybean crops. The results showed a 75% reduction in weed biomass compared to untreated controls over a growing season. This suggests promising applications in sustainable agriculture practices.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Halogen Substituents :
- 2-Chlorophenyl derivative (4a) : Synthesized in 70% yield (mp 215°C) with IR ν(C=O) ester at 1708 cm⁻¹ and ν(NH) at 2990 cm⁻¹ .
- 2,6-Dichlorophenyl derivative (4f) : Higher yield (88%) and lower mp (130°C), with ν(C=O) ester at 1683 cm⁻¹, indicating electron-withdrawing substituents reduce carbonyl polarization .
Electron-Donating Groups :
- 4-Methoxyphenyl (compound 3 in ) : The methoxy group enhances electron density, possibly lowering mp and increasing solubility in polar solvents. Yield: 86.74% under optimized catalytic conditions .
- 4-Isopropylphenyl () : The bulky isopropyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Table 1: Comparative Data for Aromatic Substituent Effects
| Compound | Substituent | Yield (%) | Melting Point (°C) | IR ν(C=O) Ester (cm⁻¹) |
|---|---|---|---|---|
| Target (3-Bromophenyl) | 3-Br | N/A | N/A | Inferred ~1680–1710 |
| 4a (2-Chlorophenyl) | 2-Cl | 70 | 215 | 1708 |
| 4f (2,6-Dichlorophenyl) | 2,6-Cl₂ | 88 | 130 | 1683 |
| Compound 3 (4-Methoxyphenyl) | 4-OCH₃ | 86.74 | N/A | N/A |
Variations in the 2-Oxo/Thioxo Group
Replacing the 2-oxo group with thioxo (e.g., and ) significantly alters properties:
- Ethyl 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The thioxo group increases molecular polarity and may enhance metal-chelating ability. Synthesized via solvent-free fusion (120°C, 8 h) with recrystallization from ethanol.
- Compound 1 () : 2-Thioxo derivative with phenyl substituent achieved 86.74% yield, suggesting thioxo analogs may form more stable intermediates during synthesis .
Table 2: 2-Oxo vs. 2-Thioxo Derivatives
| Compound | 2-Position Group | Yield (%) | Key Applications |
|---|---|---|---|
| Target (2-Oxo) | O | N/A | Potential medicinal chemistry |
| (2-Thioxo) | S | N/A | Chelation, antiviral studies |
| Compound 1 () | S | 86.74 | Catalytic synthesis studies |
Ester Group Modifications
The ethyl ester at the 5-position can be replaced with benzyl, allyl, or other groups:
Table 3: Ester Group Comparison
| Compound | Ester Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Target (Ethyl) | Ethyl | N/A | N/A |
| 4v (Benzyl) | Benzyl | 93 | 152 |
| 4x (Allyl) | Allyl | 85 | 125–126 |
Preparation Methods
Conventional Acid-Catalyzed Protocol
Early syntheses relied on Brønsted acid catalysis. For example, Co(HSO₄)₂ in ethanol under reflux conditions facilitated the condensation of 3-bromobenzaldehyde, ethyl acetoacetate, and N-methylurea. This method achieved moderate yields (65–72%) but required extended reaction times (8–12 hours). The mechanism proceeds via imine formation between the aldehyde and urea, followed by nucleophilic attack of the β-keto ester and cyclization.
Reaction Conditions :
- Aldehyde : 3-Bromobenzaldehyde (3 mmol)
- β-Keto ester : Ethyl acetoacetate (3.6 mmol)
- Urea derivative : N-Methylurea (3.9 mmol)
- Catalyst : Co(HSO₄)₂ (0.6 mmol)
- Solvent : Ethanol (4 mL), reflux
- Yield : 68%
Purification involved recrystallization from ethanol/water, with final product characterization via ¹H NMR showing distinct signals at δ 9.23 (s, NH), 7.77 (dd, aromatic H), and 2.25 ppm (s, CH₃-C6).
Ionic Liquid-Catalyzed Synthesis
Diisopropylethylammonium acetate (DIPEAc), a room-temperature ionic liquid, enhanced reaction efficiency by stabilizing intermediates. A study demonstrated that DIPEAc (10 mol%) in hexane/ethyl acetate (3:7) at 25°C reduced reaction time to 2 hours and improved yields to 82%. This method’s mild conditions minimized side products, such as dimerized aldehydes.
Optimized Parameters :
¹³C NMR data confirmed the tetrahydropyrimidine ring structure, with carbonyl resonances at δ 166.12 (C=O ester) and 152.40 ppm (C=O lactam).
Advanced Catalytic Systems
Solid Acid Catalysts
A patent described the use of p-toluenesulfonic acid (PTSA) supported on silica gel for esterification and cyclocondensation steps. This heterogeneous catalyst enabled a one-pot synthesis from 3-bromophenylacetic acid, achieving 78% yield after 6 hours at 80°C. The protocol emphasized solvent-free conditions, enhancing green chemistry metrics.
Key Steps :
Organocatalytic Approaches
Aminopropanediol derivatives, such as 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP), facilitated enantioselective synthesis. In chloroform/dioxane (1:4), ANP (10 mol%) induced asymmetric induction, yielding the R-configured product with 89% enantiomeric excess (ee). This method highlighted the role of hydrogen-bonding interactions in stereocontrol.
Stereochemical Outcomes :
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provided definitive structural assignments:
Mass Spectrometry and Elemental Analysis
High-resolution ESI-MS confirmed the molecular ion peak at m/z 355.05 [M+H]⁺, aligning with the molecular formula C₁₆H₁₇BrN₂O₃. Elemental analysis validated purity:
Comparative Analysis of Methodologies
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional Co(HSO₄)₂ | Co(HSO₄)₂ | 78 | 8 | 68 | 95 |
| Ionic Liquid | DIPEAc | 25 | 2 | 82 | 98 |
| Solid Acid | PTSA/silica | 80 | 6 | 78 | 97 |
| Organocatalytic | ANP | 25 | 24 | 75 | 99 |
The ionic liquid method (DIPEAc) emerged as the most efficient, balancing speed and yield. Solid acid catalysis offered environmental advantages, while organocatalytic routes enabled stereoselective synthesis.
Challenges and Optimization Strategies
Byproduct Formation
Competing pathways, such as the formation of 4-(3-bromophenyl)-6-methyl-2-thioxo derivatives, were observed when thiourea replaced urea. Suppression required strict stoichiometric control (urea:aldehyde:β-keto ester = 1:1:1.2) and inert atmospheres.
Solvent Effects
Polar aprotic solvents (e.g., DMSO) accelerated cyclization but complicated purification. Ethanol and hexane/ethyl acetate mixtures provided optimal solubility profiles.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how does regioselectivity influence the reaction?
The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 3-bromobenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and urea/thiourea derivatives. Key parameters include:
- Catalyst : Acidic conditions (e.g., HCl, H2SO4, or Lewis acids like FeCl3) to facilitate cyclocondensation .
- Regioselectivity : Substitution at the 4-position of the dihydropyrimidine ring is influenced by steric and electronic effects of the aldehyde. For example, electron-withdrawing groups (e.g., -Br) enhance regioselectivity toward the 4-aryl position .
- Yield Optimization : Reported yields for analogous compounds range from 70–85%, with purity confirmed via HPLC or NMR .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H/13C NMR : Assignments for methyl groups (δ ~2.27 ppm for CH3), the oxo group (δ ~165–170 ppm for C=O), and aromatic protons (δ ~6.9–7.2 ppm) confirm regiochemistry and purity .
- X-ray Crystallography : Reveals chair conformation of the tetrahydropyrimidine ring and dihedral angles between the aryl substituent and core structure (e.g., 3-bromophenyl group at ~45–60°) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 365 for [M+H]+) validate molecular weight .
Q. How does the 3-bromophenyl substituent influence the compound’s physicochemical properties?
The bromine atom enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-halogenated analogs, improving membrane permeability .
- Electron Density : Withdrawing effects stabilize the tetrahydropyrimidine ring, as evidenced by reduced electron density at the 2-oxo group in DFT calculations .
- Crystal Packing : Bromine participates in halogen bonding, affecting solubility and melting points (e.g., mp 231–232°C for a related brominated analog) .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity data during synthesis?
Discrepancies in regioselectivity (e.g., competing 4-aryl vs. 6-methyl substitution) arise from:
- Reaction Conditions : Higher temperatures favor thermodynamic control (6-methyl substitution), while lower temperatures favor kinetic products (4-aryl) .
- Substituent Effects : Electron-deficient aldehydes (e.g., 3-bromo vs. 4-methoxy) direct substitution to the 4-position. Confirmation via NOESY or X-ray crystallography resolves ambiguities .
Q. How can computational modeling predict bioactivity or binding interactions for this compound?
- Molecular Docking : Dock the compound into target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Key interactions include hydrogen bonding with the 2-oxo group and hydrophobic contacts with the 3-bromophenyl group .
- QSAR Studies : Correlate substituent electronegativity (e.g., Hammett σ values for -Br) with antibacterial activity (IC50 values) to design optimized analogs .
Q. What are the challenges in analyzing antibacterial activity data for dihydropyrimidine derivatives?
- Mechanistic Ambiguity : While MIC values (e.g., 12.5–25 µg/mL against S. aureus) suggest potency, follow-up studies (e.g., time-kill assays) are needed to distinguish bacteriostatic vs. bactericidal effects .
- Resistance Profiles : Cross-resistance with existing antibiotics (e.g., β-lactams) must be evaluated via checkerboard assays to assess synergy/additivity .
Q. How does crystal polymorphism affect the compound’s stability and formulation?
- Polymorph Screening : Use solvent evaporation or grinding to identify stable forms. For example, a monoclinic P21/c space group with Z′ = 1 is common for dihydropyrimidines .
- Stability Studies : Thermogravimetric analysis (TGA) reveals decomposition temperatures (~250°C), while DSC confirms melting points and phase transitions .
Methodological Recommendations
- Synthesis : Optimize Biginelli reactions using microwave-assisted synthesis to reduce reaction time (from 12h to 30–60 min) and improve yields .
- Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···O contacts contribute ~5% to crystal packing) .
- Bioactivity : Validate antibacterial targets via gene knockout studies in model organisms (e.g., E. coli ΔfolA mutants) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
